p-Isopropylphenyl-p-tolyl-amine
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Overview
Description
p-Isopropylphenyl-p-tolyl-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an isopropyl group attached to a phenyl ring and a tolyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Isopropylphenyl-p-tolyl-amine can be achieved through several methods. One common approach involves the reaction of p-toluidine with isopropylbenzene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation and crystallization to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: p-Isopropylphenyl-p-tolyl-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride are typically employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry: p-Isopropylphenyl-p-tolyl-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound may be used to study the effects of aromatic amines on biological systems. It can also be a precursor for the synthesis of pharmaceuticals and other bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of p-Isopropylphenyl-p-tolyl-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating an electron pair. This reactivity is influenced by the presence of the isopropyl and tolyl groups, which can affect the electron density on the aromatic ring and the amine group .
Comparison with Similar Compounds
p-Toluidine: Similar structure but lacks the isopropyl group.
p-Isopropylaniline: Similar structure but lacks the tolyl group.
p-Isopropylphenylamine: Similar structure but lacks the tolyl group
Uniqueness: p-Isopropylphenyl-p-tolyl-amine is unique due to the presence of both the isopropyl and tolyl groups. This combination of substituents imparts distinct chemical properties, such as altered reactivity and solubility, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
4-methyl-N-(4-propan-2-ylphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12,17H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMQYRHTSCDPFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628219 |
Source
|
Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494834-22-9 |
Source
|
Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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